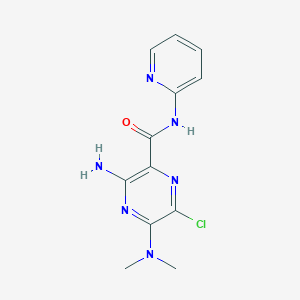
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACDPP hydrochloride involves multiple steps, starting with the preparation of the core pyrazine structure. The key steps include:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction between appropriate precursors under controlled conditions.
Chlorination and Amination:
Dimethylation: The dimethylamino group is introduced via a methylation reaction using dimethylamine.
Pyridinyl Substitution: The final step involves the substitution of the pyridinyl group onto the pyrazine ring, followed by the formation of the hydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial production of ACDPP hydrochloride typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
ACDPP hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amino-substituted compounds .
科学的研究の応用
ACDPP hydrochloride has a wide range of scientific research applications:
Biochemical Assays and Enzyme Activity Studies: Its solubility in aqueous solutions enhances its stability, making it suitable for biochemical assays to investigate enzyme activities and interactions within cyclic nucleotide signaling pathways.
Cyclic Nucleotide Signaling Pathways: It serves as a tool to probe the signaling pathways and physiological effects mediated by cyclic nucleotides, facilitating the study of their effects on cellular functions.
Bactericidal and Antibacterial Activities: The compound has been researched for its bactericidal and antibacterial properties, making it significant in developing new antimicrobial materials.
Neurological Research: As an antagonist at the mGlu5 receptor, ACDPP hydrochloride is important in studying neurological pathways and potential treatments for neurological disorders.
作用機序
ACDPP hydrochloride exerts its effects by selectively antagonizing the mGlu5 receptor. The mGlu5 receptor is a type of metabotropic glutamate receptor that modulates excitatory neurotransmission in the brain. By inhibiting the mGlu5 receptor, ACDPP hydrochloride prevents the receptor from activating intracellular calcium signaling pathways, thereby modulating neuronal activity. This inhibition affects the glutamatergic signaling pathway, influencing various cellular processes such as gene expression, synaptic plasticity, and neuronal excitability.
類似化合物との比較
Similar Compounds
MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another mGlu5 receptor antagonist with similar applications in neurological research.
Fenobam: A non-benzodiazepine anxiolytic that also acts as an mGlu5 receptor antagonist.
Uniqueness of ACDPP Hydrochloride
ACDPP hydrochloride is unique due to its specific antagonistic action on the mGlu5 receptor, which allows for precise modulation of glutamatergic signaling pathways. Its enhanced solubility and stability in aqueous solutions make it particularly suitable for biochemical assays and enzyme activity studies.
特性
分子式 |
C12H13ClN6O |
|---|---|
分子量 |
292.72 g/mol |
IUPAC名 |
3-amino-6-chloro-5-(dimethylamino)-N-pyridin-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C12H13ClN6O/c1-19(2)11-9(13)17-8(10(14)18-11)12(20)16-7-5-3-4-6-15-7/h3-6H,1-2H3,(H2,14,18)(H,15,16,20) |
InChIキー |
QUODWOZQRXAWHV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)NC2=CC=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















